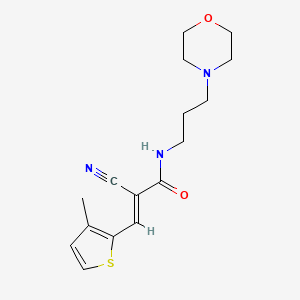
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
Übersicht
Beschreibung
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have a mechanism of action that can produce biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide involves the inhibition of specific enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes, including phosphodiesterases and histone deacetylases, which are involved in various cellular processes. Additionally, (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide has been found to modulate specific signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
Studies have shown that (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide can produce various biochemical and physiological effects in the body. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide in lab experiments is its potential use in the treatment of various diseases. This compound has been found to have potential use in the treatment of cancer, inflammation, and neurological disorders. Additionally, (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide has been found to have a mechanism of action that can produce various biochemical and physiological effects in the body.
One limitation of using (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and further research is needed to determine its safety for use in humans.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide. One direction is the further exploration of its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound for use in humans. Another direction is the development of new compounds based on the structure of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide, which may have improved therapeutic properties. Finally, the study of the mechanism of action of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide may lead to the discovery of new targets for drug development.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide is carried out using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. The second step involves the reaction of 3-methylthiophene-2-carbonyl chloride with N-(3-morpholin-4-ylpropyl)amine to form N-(3-morpholin-4-ylpropyl)-3-methylthiophene-2-carboxamide. The final step involves the reaction of N-(3-morpholin-4-ylpropyl)-3-methylthiophene-2-carboxamide with acrylonitrile to form (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. This compound has been found to have potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide can inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-13-3-10-22-15(13)11-14(12-17)16(20)18-4-2-5-19-6-8-21-9-7-19/h3,10-11H,2,4-9H2,1H3,(H,18,20)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGXNARYWUHEEE-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



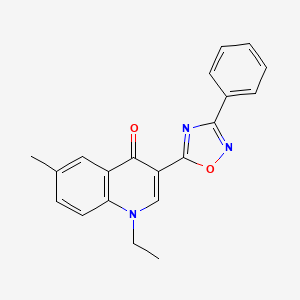
![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)
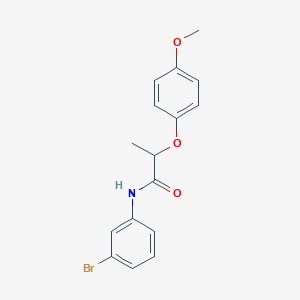
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)
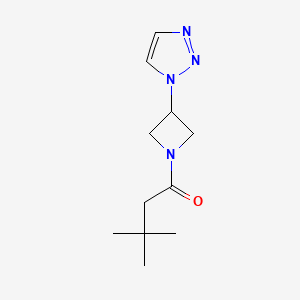
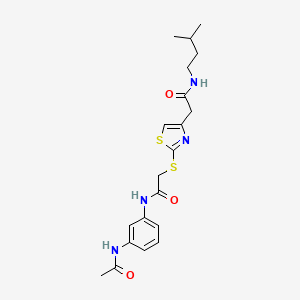
![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
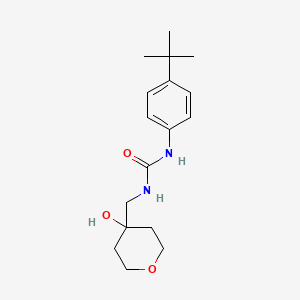
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)
![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)